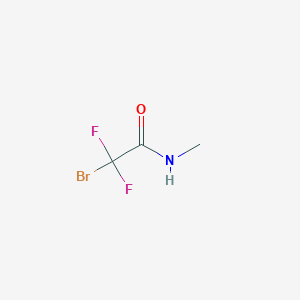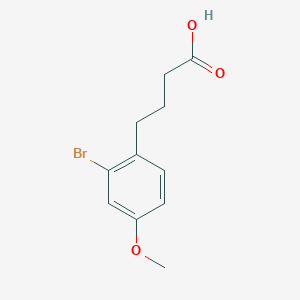
2-Bromo-5-(pentafluoroethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-(pentafluoroethyl)pyridine is a halogenated pyridine derivative with the molecular formula C7H3BrF5N. This compound is characterized by the presence of a bromine atom at the second position and a pentafluoroethyl group at the fifth position on the pyridine ring. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(pentafluoroethyl)pyridine typically involves halogenation and fluorination reactions. One common method is the bromination of 5-(pentafluoroethyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. The use of continuous flow reactors and automated systems helps in maintaining precise control over reaction conditions, ensuring high yield and purity of the final product. The compound is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(pentafluoroethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents such as ethanol or water.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions, often in the presence of a base like potassium phosphate.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl compounds formed through the coupling of the pyridine ring with another aromatic ring.
Scientific Research Applications
2-Bromo-5-(pentafluoroethyl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-5-(pentafluoroethyl)pyridine involves its interaction with various molecular targets. In biochemical assays, it can act as an inhibitor or activator of specific enzymes, affecting their activity and function. The pentafluoroethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)pyridine
- 2-Bromo-5-(trifluoromethoxy)pyridine
- 2-Bromo-5-fluoropyridine
Uniqueness
2-Bromo-5-(pentafluoroethyl)pyridine is unique due to the presence of the pentafluoroethyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of fluorinated compounds and enhances its reactivity in various chemical reactions .
Properties
Molecular Formula |
C7H3BrF5N |
|---|---|
Molecular Weight |
276.00 g/mol |
IUPAC Name |
2-bromo-5-(1,1,2,2,2-pentafluoroethyl)pyridine |
InChI |
InChI=1S/C7H3BrF5N/c8-5-2-1-4(3-14-5)6(9,10)7(11,12)13/h1-3H |
InChI Key |
FJRJKSWTRIHPHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(C(F)(F)F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2Z)-5-amino-4-methyl-3-oxo-2,3-dihydrofuran-2-ylidene]propanenitrile](/img/structure/B13470997.png)
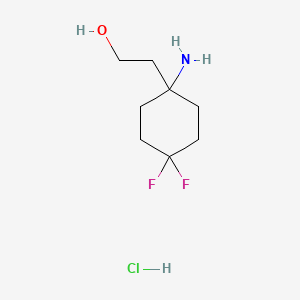
![3-Methylimidazo[1,5-a]pyridin-6-amine](/img/structure/B13471004.png)
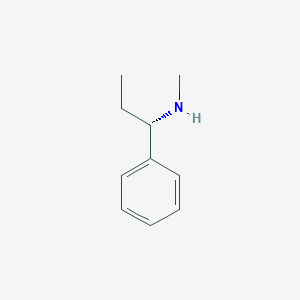
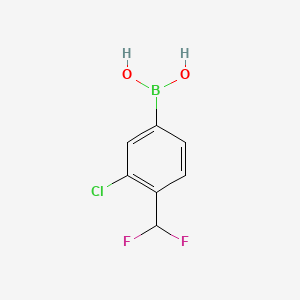

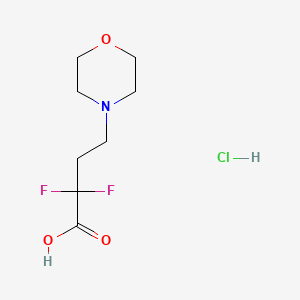
![2-(3-Bromo-5-fluorophenyl)-6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13471032.png)
![2-chloro-N-{thieno[3,2-b]thiophen-2-yl}acetamide](/img/structure/B13471034.png)
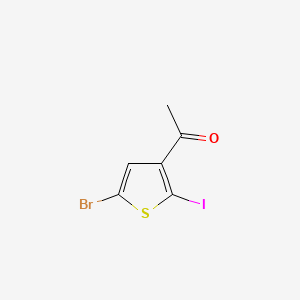
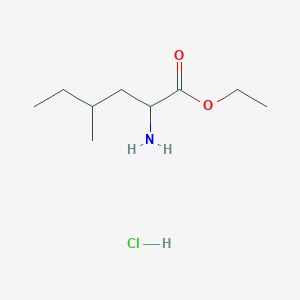
![4-(Trifluoromethyl)-1-azabicyclo[2.2.1]heptan-3-one hydrochloride](/img/structure/B13471061.png)
